cis-14-Eicosenoic acid
Overview
Description
Synthesis Analysis
The synthesis of eicosanoids, including cis-14-eicosenoic acid analogs, involves complex biochemical pathways that can be mimicked in laboratory settings for study and application purposes. For instance, methods for preparing monounsaturated fatty acids with a uniform distribution of positional isomers, like cis-14-eicosenoic acid, involve partial catalytic hydrogenation and argentation chromatography techniques to achieve the desired specificity and purity of the compound (Richter, Mukherjee, & Weber, 1978).
Molecular Structure Analysis
The molecular structure of cis-14-eicosenoic acid is characterized by a chain of 20 carbon atoms with a single double bond at the 14th carbon from the methyl end in the cis configuration. This structure influences its physical and chemical properties, such as melting point, solubility, and reactivity with other molecules. Advanced analytical techniques, including gas chromatography on an ionic liquid stationary phase, have been utilized to separate and identify cis-eicosenoic acid positional isomers, demonstrating the compound's unique structural attributes (Ando & Sasaki, 2011).
Scientific Research Applications
Preparation for Biochemical Studies : Methods for preparing trans- and cis-monounsaturated fatty acids, including cis-14-Eicosenoic acid, with uniform distribution of positional isomers have been developed. These acids serve as mixed substrates in biochemical studies, particularly for research involving fatty acid metabolism and function (Richter, Mukherjee, & Weber, 1978).
Biosynthesis in Plant Seeds : Research has shown that seeds of certain plants, like Limnanthes alba, synthesize cis-14-Eicosenoic acid as a major fatty acid component in their storage triacylglycerols. This process involves chain elongation and Δ5 desaturation of fatty acids (Pollard & Stumpf, 1980).
Microbial Conversion : Studies have demonstrated the microbial conversion of lesquerolic acid to 14-oxo-cis-11-eicosenoic acid by Sphingobacterium multivorum. This process highlights the potential for microbial biotransformation of fatty acids for industrial applications (Kuo et al., 2007).
Conversion in Human Blood Vessels : Research involving human umbilical arteries has found that they convert cis-Eicosenoic acids to prostaglandin I3, which has implications for understanding vascular function and thrombo-embolic disorders (Dyerberg, Jørgensen, & Arnfred, 1981).
Role in Breast Cancer Cell Resistance : A study on 14, 15-EET (a related eicosanoid) found that it induces breast cancer cell epithelial-mesenchymal transition (EMT) and drug resistance. This highlights the potential role of similar eicosanoids, like cis-14-Eicosenoic acid, in cancer biology (Luo et al., 2018).
Natural Sources and Conversion Methods : Studies have detailed the natural sources of cis-n-eicos-11-enoic acid (similar to cis-14-Eicosenoic acid), methods for isolating and converting it to the trans-form, and its derivatives. This research is fundamental in understanding the chemical properties and potential applications of these fatty acids (Hopkins, Chisholm, & Harris, 1949).
Future Directions
Future research on “cis-14-Eicosenoic acid” could focus on further elucidating its synthesis process, chemical reactions, mechanism of action, and potential applications. For instance, one study suggests that “cis-14-Eicosenoic acid” and other unsaturated fatty acids may have anti-inflammatory effects , which could have implications for the treatment of inflammatory diseases.
properties
IUPAC Name |
(Z)-icos-14-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7H,2-5,8-19H2,1H3,(H,21,22)/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUJWENALAQPCS-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313056 | |
Record name | (14Z)-14-Eicosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-14-Eicosenoic acid | |
CAS RN |
17735-95-4 | |
Record name | (14Z)-14-Eicosenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17735-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (14Z)-14-Eicosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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